1,1-Dibenzyl-3-(4-chlorophenyl)urea
Description
1,1-Dibenzyl-3-(4-chlorophenyl)urea is a substituted urea derivative characterized by two benzyl groups attached to one nitrogen atom and a 4-chlorophenyl group on the adjacent nitrogen. Urea derivatives are widely studied for their diverse applications, including agrochemicals, pharmaceuticals, and corrosion inhibitors. The structural features of this compound—specifically the benzyl and 4-chlorophenyl moieties—impart distinct electronic and steric properties, influencing its reactivity, solubility, and biological activity .
Properties
IUPAC Name |
1,1-dibenzyl-3-(4-chlorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O/c22-19-11-13-20(14-12-19)23-21(25)24(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-14H,15-16H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUCDZCDAXWTPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80392470 | |
| Record name | ST51035134 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86764-43-4 | |
| Record name | ST51035134 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 86764-43-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dibenzyl-3-(4-chlorophenyl)urea can be synthesized through a multi-step process involving the reaction of benzylamine with 4-chlorophenyl isocyanate. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Benzylamine reacts with 4-chlorophenyl isocyanate in an organic solvent such as dichloromethane.
Step 2: The reaction mixture is stirred at room temperature for several hours.
Step 3: The product is isolated by filtration and purified using recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of 1,1-Dibenzyl-3-(4-chlorophenyl)urea may involve large-scale reactors and automated systems to control the reaction parameters. The use of high-purity reagents and advanced purification methods ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1-Dibenzyl-3-(4-chlorophenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.
Reduction: Formation of reduced urea derivatives.
Substitution: Formation of substituted urea derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
1,1-Dibenzyl-3-(4-chlorophenyl)urea has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-Dibenzyl-3-(4-chlorophenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Chlorophenyl Substitution
- 1,1-Dibenzyl-3-(2-chlorophenyl)urea (CAS 86764-41-2) Structural Difference: The chlorine atom is at the ortho (2-) position on the phenyl ring. This may lower crystallinity and alter solubility . Molecular Weight: 350.84 g/mol (identical backbone to the 4-chloro analog) .
1,1-Dibenzyl-3-(3-chlorophenyl)urea (CAS 86764-42-3)
Functional Group Variations
Diflubenzuron (1-(4-chlorophenyl)-3-(2,6-difluorobenzoyl)urea)
- Structural Difference : Replaces benzyl groups with a 2,6-difluorobenzoyl moiety.
- Impact : The electron-withdrawing fluorine atoms enhance stability and insecticidal activity by inhibiting chitin synthesis in pests. Diflubenzuron is a commercially successful insect growth regulator used in agriculture .
- Molecular Weight : 310.68 g/mol (lower than the benzyl-substituted analog due to the absence of bulky benzyl groups) .
1-(3-Chlorophenyl)-3-(4-nitrophenyl)urea
- Structural Difference : Features a nitro group on one phenyl ring.
- Impact : The nitro group increases electron density, enhancing corrosion inhibition properties. This compound demonstrates planar molecular geometry with strong intermolecular hydrogen bonds, contributing to its efficacy as a mild steel corrosion inhibitor in acidic environments .
Pharmacologically Active Derivatives
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea
- Structural Difference : Incorporates a trifluoromethyl group and a hydroxyl group.
- Impact : The trifluoromethyl group improves metabolic stability and membrane permeability, while the hydroxyl group enables hydrogen bonding with biological targets. This compound is synthesized via microwave-assisted methods, highlighting efficient routes for bioactive urea derivatives .
- Chlorhexidine Urea Derivatives Structural Difference: Contains biguanide and cyanocarbamimidoyl groups. Impact: These derivatives exhibit broad-spectrum antimicrobial activity due to their ability to disrupt bacterial cell membranes. For example, p-chlorophenyl urea (1-(4-chlorophenyl)urea) serves as a precursor in antiseptic formulations .
Key Research Findings
Electronic Effects : Substitution at the para position (e.g., 4-chlorophenyl) optimizes electronic delocalization in urea derivatives, enhancing interactions with biological targets or metal surfaces .
Synthetic Efficiency : Microwave-assisted methods (e.g., ) reduce reaction times for urea derivatives compared to traditional reflux-based syntheses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
